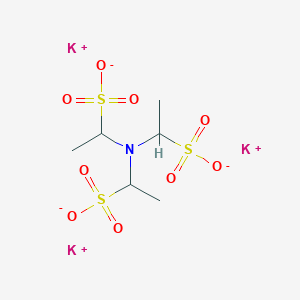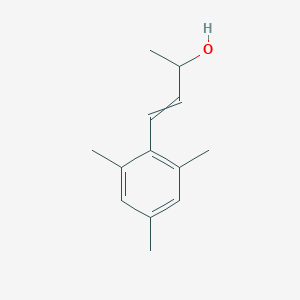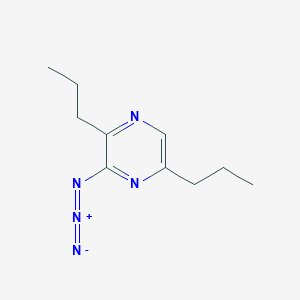
2-(2,4,6-Trichloro-3-methylanilino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4,6-Trichloro-3-methylanilino)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of three chlorine atoms and a methyl group attached to the aniline ring, which is further connected to a benzoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Trichloro-3-methylanilino)benzoic acid typically involves the following steps:
Nitration of Toluene: Toluene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 2,4,6-trinitrotoluene.
Reduction: The nitro groups in 2,4,6-trinitrotoluene are reduced to amino groups using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 2,4,6-triaminotoluene.
Chlorination: The amino groups in 2,4,6-triaminotoluene are selectively chlorinated using chlorine gas to produce 2,4,6-trichloro-3-methylaniline.
Coupling with Benzoic Acid: Finally, 2,4,6-trichloro-3-methylaniline is coupled with benzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
2-(2,4,6-Trichloro-3-methylanilino)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the aniline ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an appropriate solvent.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted anilines or benzoic acid derivatives.
科学研究应用
2-(2,4,6-Trichloro-3-methylanilino)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(2,4,6-Trichloro-3-methylanilino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2,4,6-Trichlorobenzoic acid: Similar structure but lacks the aniline moiety.
2-(3-Chloro-2-methylanilino)benzoic acid (Tolfenamic acid): Similar structure with fewer chlorine atoms.
Uniqueness
2-(2,4,6-Trichloro-3-methylanilino)benzoic acid is unique due to the presence of three chlorine atoms and a methyl group on the aniline ring, which imparts distinct chemical properties and reactivity. This makes it suitable for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
86282-86-2 |
|---|---|
分子式 |
C14H10Cl3NO2 |
分子量 |
330.6 g/mol |
IUPAC 名称 |
2-(2,4,6-trichloro-3-methylanilino)benzoic acid |
InChI |
InChI=1S/C14H10Cl3NO2/c1-7-9(15)6-10(16)13(12(7)17)18-11-5-3-2-4-8(11)14(19)20/h2-6,18H,1H3,(H,19,20) |
InChI 键 |
KQVCTUMYGBOANO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1Cl)Cl)NC2=CC=CC=C2C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[[2,4-Dihydroxy-3-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]naphthalene-2,7-disulphonic acid](/img/structure/B14404312.png)
![3-[3-(Trifluoromethyl)phenyl]-2,5-dihydro-1,2,4-triazin-6(1H)-one](/img/structure/B14404318.png)
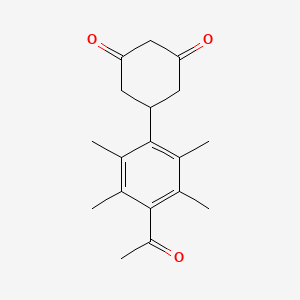
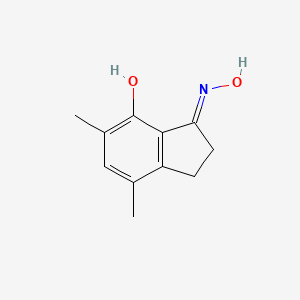
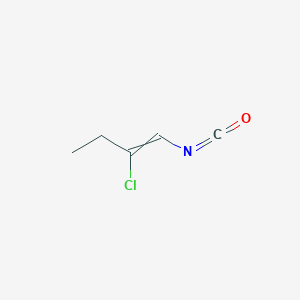
silane](/img/structure/B14404333.png)
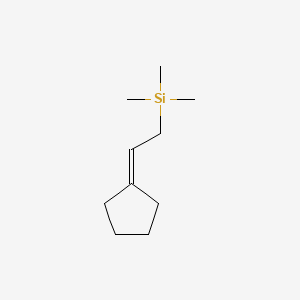

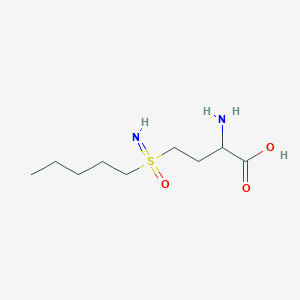
![N-[4-(6-Sulfanylidene-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]urea](/img/structure/B14404356.png)
